Cas no 2165575-54-0 (trans-4-(2-chlorophenyl)aminooxolan-3-ol)

trans-4-(2-chlorophenyl)aminooxolan-3-ol 化学的及び物理的性質
名前と識別子
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- trans-4-(2-chlorophenyl)aminooxolan-3-ol
- trans-4-[(2-chlorophenyl)amino]oxolan-3-ol
- AKOS040823324
- F6545-4916
- (3S,4R)-4-[(2-chlorophenyl)amino]oxolan-3-ol
- 2165575-54-0
-
- インチ: 1S/C10H12ClNO2/c11-7-3-1-2-4-8(7)12-9-5-14-6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1
- InChIKey: AXVKVEZJPJJGSS-NXEZZACHSA-N
- ほほえんだ: ClC1C=CC=CC=1N[C@@H]1COC[C@H]1O
計算された属性
- せいみつぶんしりょう: 213.0556563g/mol
- どういたいしつりょう: 213.0556563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 41.5Ų
trans-4-(2-chlorophenyl)aminooxolan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6545-4916-0.5g |
trans-4-[(2-chlorophenyl)amino]oxolan-3-ol |
2165575-54-0 | 95%+ | 0.5g |
$285.0 | 2023-09-06 | |
Life Chemicals | F6545-4916-10g |
trans-4-[(2-chlorophenyl)amino]oxolan-3-ol |
2165575-54-0 | 95%+ | 10g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F6545-4916-0.25g |
trans-4-[(2-chlorophenyl)amino]oxolan-3-ol |
2165575-54-0 | 95%+ | 0.25g |
$270.0 | 2023-09-06 | |
Life Chemicals | F6545-4916-1g |
trans-4-[(2-chlorophenyl)amino]oxolan-3-ol |
2165575-54-0 | 95%+ | 1g |
$301.0 | 2023-09-06 | |
Life Chemicals | F6545-4916-5g |
trans-4-[(2-chlorophenyl)amino]oxolan-3-ol |
2165575-54-0 | 95%+ | 5g |
$994.0 | 2023-09-06 | |
Life Chemicals | F6545-4916-2.5g |
trans-4-[(2-chlorophenyl)amino]oxolan-3-ol |
2165575-54-0 | 95%+ | 2.5g |
$658.0 | 2023-09-06 |
trans-4-(2-chlorophenyl)aminooxolan-3-ol 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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4. Back matter
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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10. Book reviews
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trans-4-(2-chlorophenyl)aminooxolan-3-olに関する追加情報
Introduction to trans-4-(2-chlorophenyl)aminooxolan-3-ol (CAS No. 2165575-54-0)
Trans-4-(2-chlorophenyl)aminooxolan-3-ol (CAS No. 2165575-54-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a chiral center and a chlorine-substituted phenyl group. These features contribute to its potential therapeutic applications, particularly in the development of novel drugs for various diseases.
The chemical structure of trans-4-(2-chlorophenyl)aminooxolan-3-ol can be represented as follows: C11H13ClNO2. The presence of the chiral center at the carbon atom adjacent to the hydroxyl group imparts enantiomeric properties to the molecule, which can significantly influence its biological activity. The chlorine substitution on the phenyl ring further enhances the compound's stability and pharmacokinetic properties, making it an attractive candidate for drug development.
In recent years, trans-4-(2-chlorophenyl)aminooxolan-3-ol has been extensively studied for its potential as a lead compound in the development of new therapeutic agents. One of the key areas of research has been its activity as a modulator of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are targets for many existing drugs. Studies have shown that this compound can selectively bind to specific GPCRs, modulating their activity in a manner that could be beneficial for treating conditions such as neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes.
Beyond its receptor-modulating properties, trans-4-(2-chlorophenyl)aminooxolan-3-ol has also demonstrated promising anti-inflammatory and antioxidant effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. These findings suggest that the compound may have potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
The pharmacokinetic profile of trans-4-(2-chlorophenyl)aminooxolan-3-ol has been another focus of research. Studies have shown that it exhibits good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Additionally, the compound has shown low toxicity in preclinical studies, making it a promising candidate for further development into clinical trials.
In the context of drug discovery and development, trans-4-(2-chlorophenyl)aminooxolan-3-ol has been used as a starting point for structure-activity relationship (SAR) studies. By modifying various parts of its molecular structure, researchers have identified several analogs with enhanced potency and selectivity. These analogs are currently being evaluated for their potential as lead compounds in drug development pipelines.
The safety profile of trans-4-(2-chlorophenyl)aminooxolan-3-ol is an important consideration in its development as a therapeutic agent. Preclinical studies have shown that it is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, further safety assessments will be necessary as the compound progresses through clinical trials.
In conclusion, trans-4-(2-chlorophenyl)aminooxolan-3-ol (CAS No. 2165575-54-0) is a promising compound with a unique chemical structure and diverse biological activities. Its potential as a lead compound for developing new drugs targeting GPCRs, inflammatory diseases, and other conditions makes it an exciting area of research in medicinal chemistry and pharmaceutical science. Ongoing studies will continue to explore its therapeutic potential and optimize its properties for clinical use.
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